molecular formula C19H14ClN3O5S B2633133 ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE CAS No. 310414-38-1

ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE

Cat. No.: B2633133
CAS No.: 310414-38-1
M. Wt: 431.85
InChI Key: JIWZPVBKYMEVTB-UHFFFAOYSA-N
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Description

ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole-based heterocyclic compound featuring a 5-chloro-2-nitrobenzamido substituent at position 2 and a phenyl group at position 4 of the thiazole ring. The ethyl carboxylate moiety at position 5 contributes to its solubility profile. Structural validation tools like SHELX and protocols from Spek (2009) are critical for confirming its crystallographic parameters, ensuring accurate comparisons with analogs.

Properties

IUPAC Name

ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O5S/c1-2-28-18(25)16-15(11-6-4-3-5-7-11)21-19(29-16)22-17(24)13-10-12(20)8-9-14(13)23(26)27/h3-10H,2H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWZPVBKYMEVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-CHLORO-2-NITROBENZAMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts, as well as nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .

Mechanism of Action

Comparison with Similar Compounds

Key Structural Differences

The compound ETHYL 4-(3-FLUOROPHENYL)-2-PIPERAZIN-1-YL-1,3-THIAZOLE-5-CARBOXYLATE (CAS: 887267-69-8) serves as a relevant structural analog. Below is a comparative analysis:

Property Target Compound Analog (CAS: 887267-69-8)
Substituent at Thiazole-2 5-Chloro-2-nitrobenzamido (electron-withdrawing, aromatic) Piperazinyl group (basic, aliphatic)
Substituent at Thiazole-4 Phenyl 3-Fluorophenyl
Molecular Formula C₁₉H₁₅ClN₄O₅S (hypothetical; exact mass not provided in evidence) C₁₆H₁₈FN₃O₂S
Molar Mass (g/mol) ~466.9 (estimated) 335.4
Functional Groups Nitro, chloro, amide, ester Fluoro, piperazine, ester

Implications of Substituent Variations

  • In contrast, the analog’s 3-fluorophenyl group introduces moderate electron withdrawal, while its piperazine substituent offers protonation sites, improving solubility in acidic environments .
  • Biological Interactions : The amide linkage in the target compound may facilitate hydrogen bonding with proteins, whereas the piperazine in the analog could enable cation-π interactions or salt bridge formation, altering target specificity.
  • Lipophilicity : The fluorophenyl group in the analog may slightly increase lipophilicity (logP) compared to the phenyl group in the target compound, affecting membrane permeability.

Research Findings and Limitations

  • Crystallographic Validation: SHELX and structure-validation methodologies are indispensable for resolving conformational details (e.g., bond angles, torsion strains) that differentiate these compounds.
  • Pharmacological Data Gap : The evidence lacks direct comparative studies on biological activity, solubility, or stability. For instance, the piperazine-containing analog might exhibit enhanced solubility in acidic media due to protonation, but analogous behavior in the target compound remains speculative.

Biological Activity

Ethyl 2-(5-chloro-2-nitrobenzamido)-4-phenyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This article reviews its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a nitrobenzamido group, and a phenyl group, contributing to its unique biological properties. Its molecular formula is C₁₄H₁₃ClN₂O₃S, with a molecular weight of approximately 320.79 g/mol. The presence of chlorine and nitro groups enhances its reactivity and potential therapeutic applications.

Biological Activity Overview

Research indicates that derivatives of thiazole compounds exhibit a wide range of biological activities including:

  • Antimicrobial Activity: Many thiazole derivatives have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties: Studies have shown that compounds similar to this compound can inhibit the growth of different human cancer cell lines.
  • Anti-inflammatory Effects: Some derivatives have been evaluated for their ability to reduce inflammation.

Antimicrobial Studies

A study published in the Chemistry & Biology Interface highlighted the antimicrobial efficacy of thiazole derivatives. This compound was tested against several strains of bacteria and fungi. The results indicated significant inhibitory effects against Bacillus subtilis and Aspergillus niger, with minimum inhibitory concentrations (MIC) showing promising results .

CompoundMIC (µg/mL)Target Organism
This compound15Bacillus subtilis
This compound20Aspergillus niger

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For example, research showed that it could inhibit cell proliferation in breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values indicating effective concentrations for therapeutic potential.

Cell LineIC50 (µM)
MCF710
A54912

The proposed mechanism of action involves the interaction of this compound with specific enzymes or receptors. This interaction may modulate enzyme activity or influence signaling pathways related to cell growth and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes:

  • Preparation of Intermediates: Starting from commercially available precursors such as 5-chloro-2-nitrobenzoic acid.
  • Coupling Reactions: Utilizing coupling agents to form the amide bond between the thiazole and the nitrobenzamide.
  • Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high yield and purity.

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